molecular formula C13H10O2 B1587556 2-Naphthyl acrylate CAS No. 52684-34-1

2-Naphthyl acrylate

Cat. No.: B1587556
CAS No.: 52684-34-1
M. Wt: 198.22 g/mol
InChI Key: SLVJUZOHXPZVLR-UHFFFAOYSA-N
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Description

2-Naphthyl acrylate is a useful research compound. Its molecular formula is C13H10O2 and its molecular weight is 198.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Nano-apatite/Polymer Composites

2-Naphthyl acrylate derivatives have been studied in the context of nano-apatite/polymer composites. For instance, hydrothermally synthesized acicular nano-apatite (Nap) was used as a filler in a polyethylene glycol/poly(butylene terephthalate) (PEG/PBT) block copolymer. These composites demonstrated unique mechanical properties and physiochemical characteristics, such as Young's modulus, swelling degree in water, and calcification behavior. A significant finding was Nap's ability to promote calcification in composites, while poly(acrylic acid) (PAA) coating had an adverse effect, presumably due to complex formation between PAA and PEG segments (Liu, de Wijn, & van Blitterswijk, 1997).

2. Anionic Polymerization and Thermal Properties

In another study, the controlled synthesis of poly(1-adamatyl acrylate) (PAdA) was achieved through living anionic polymerization, a process known for its challenges due to intrinsic side reactions. The produced PAdAs exhibited low isotactic content and were synthesized using various initiation systems in tetrahydrofuran at −78 °C. This research provides insights into the polymerization behavior and thermal properties of acrylates, which is relevant for this compound derivatives (Lu et al., 2016).

3. Photopolymerization under Visible Light

Naphthalimide derivatives, related to this compound, have been explored for their ability to initiate ring-opening polymerization of epoxides and radical polymerization of acrylates under various irradiation sources. This research demonstrated efficient photopolymerization, leading to the formation of interpenetrated polymer networks and indicating potential applications in photopolymerization processes (Xiao et al., 2013).

4. Photophysical Characterization in Polymers

Naphthalene- and pyrene-labeled polymers, prepared by group transfer polymerization of methyl 2-(2-naphthyl)acrylate and related compounds, were studied as probes for backbone conformational rigidity. Excimer formation in these polymers points to significant conformational flexibility, which is relevant for understanding the properties of polymers containing this compound derivatives (Fox & Thompson, 1997).

Properties

IUPAC Name

naphthalen-2-yl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O2/c1-2-13(14)15-12-8-7-10-5-3-4-6-11(10)9-12/h2-9H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLVJUZOHXPZVLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OC1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

52684-35-2
Record name 2-Propenoic acid, 2-naphthalenyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52684-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90394809
Record name 2-Naphthyl acrylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52684-34-1
Record name 2-Naphthyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Naphthyl acrylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural characteristics of 2-Naphthyl acrylate?

A1: this compound is an organic compound with the molecular formula C13H10O2 and a molecular weight of 198.22 g/mol. While specific spectroscopic data is not provided in the provided abstracts, it is characterized by the presence of both a naphthalene ring system and an acrylate group, suggesting potential fluorescence properties. [, , , ]

Q2: How is this compound used in material science?

A2: this compound serves as a valuable monomer in the synthesis of polymers, particularly those with fluorescent properties. It can be incorporated into polymer chains, introducing naphthalene groups as pendant moieties. For example, it's used in the creation of photo-cross-linkable polymers, like poly[vinyl 3-(1- and 2-naphthyl)acrylate-co-vinyl hexanoate-co-vinyl acetate], which are explored for their potential applications in materials science due to their light-induced crosslinking capabilities. [, ]

Q3: Can you elaborate on the fluorescence properties of polymers containing this compound?

A3: Research indicates that polymers incorporating this compound exhibit interesting fluorescence behavior. Studies on these polymers have revealed the presence of excimer formation, a phenomenon where excited-state dimers are formed, leading to altered fluorescence emissions. This excimer formation is indicative of conformational flexibility within the polymer backbone, allowing for interactions between the naphthalene units. []

Q4: How is this compound used in sensing applications?

A4: this compound plays a crucial role in developing ion-selective sensors. It acts as both a fluorescence tag and a complex-forming agent in the synthesis of ion imprinted polymers (IIPs). For instance, it has been successfully employed in creating a fluorescent sensor for the selective detection of Cadmium ions (Cd2+) in aqueous solutions. []

Q5: How does the structure of this compound contribute to its use in Cd2+ sensing?

A5: The acrylate group in this compound allows for its incorporation into a polymer matrix, while the naphthalene moiety provides fluorescence capabilities. When polymerized in the presence of Cd2+ ions (acting as a template), cavities are formed within the polymer structure that are specifically designed to recognize and bind to Cd2+ ions. The fluorescence of the naphthalene group then serves as a signal for the presence of Cd2+, enabling its detection. []

Q6: Are there any known photochemical reactions associated with this compound?

A6: Yes, this compound derivatives are known to undergo various photochemical reactions. For example, 2-nitro-3-(2-naphthyl)acrylate can undergo photorearrangement upon irradiation, leading to the formation of a naphtho[1, 2-b]furan-2-carboxylate derivative. [] Similarly, methyl 3-(2-naphthyl)acrylate exhibits both trans-cis isomerization and [2+2] cycloaddition reactions upon light exposure. The quantum yield of these reactions is influenced by solvent polarity, suggesting the involvement of both singlet and triplet excited states in these processes. [, ]

Q7: Has this compound been utilized in the synthesis of biologically relevant molecules?

A7: Yes, a derivative of this compound, specifically methyl 2-N-acetylamino-3-(2-naphthyl) acrylate, plays a key role in synthesizing a tritiated peptide analog of LHRH (luteinizing hormone-releasing hormone). This synthesis highlights a potentially general approach for preparing specifically labelled tritiated peptides with high specific activity. []

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